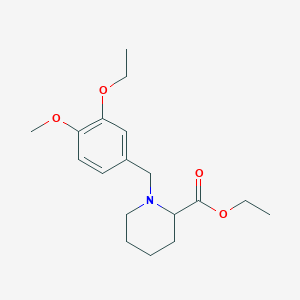![molecular formula C19H23N3O2 B5203672 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5203672.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide, also known as MPAPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAPA is a piperazine derivative that belongs to the class of phenylacetamide compounds.
Mechanism of Action
The exact mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to be responsible for its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide has been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its antidepressant and anxiolytic effects. It has also been shown to modulate the activity of several neurotransmitter systems, including the dopaminergic, noradrenergic, and GABAergic systems. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide has been shown to have a low toxicity profile and does not affect the cardiovascular system.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide is its high selectivity for the serotonin transporter, which makes it a promising candidate for the treatment of depression and anxiety disorders. However, one of the limitations of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide and its potential side effects.
Future Directions
There are several future directions for the research on 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide. One potential application of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide has been shown to have neuroprotective effects in animal models of these diseases. Another future direction is to investigate the potential use of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide in combination with other drugs for the treatment of depression and anxiety disorders. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide in vivo.
Synthesis Methods
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide involves the reaction of 4-(2-methoxyphenyl)piperazine with N-phenylacetyl chloride in the presence of an organic base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is then purified through column chromatography to obtain pure 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide.
Scientific Research Applications
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and anticonvulsant effects. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-phenylacetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-10-6-5-9-17(18)22-13-11-21(12-14-22)15-19(23)20-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPSKWNOUWEBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-cyclopentyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5203596.png)
![2-methoxy-4-[(3-methyl-1-piperidinyl)methyl]-6-nitrophenol](/img/structure/B5203599.png)
![N-(5-chloro-2-methoxyphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5203608.png)
![1-(3-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5203613.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5203622.png)
![4-(2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5203627.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5203649.png)
![1-acetyl-17-(2-methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5203656.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B5203665.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5203666.png)
![3-iodo-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5203678.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5203684.png)